molecular formula C8H6ClNO6S2 B2609955 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride CAS No. 1803585-50-3

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B2609955
CAS No.: 1803585-50-3
M. Wt: 311.71
InChI Key: OMOACBMXFQZECR-UHFFFAOYSA-N
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Description

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO5S2 It is known for its unique structure, which includes a benzothiophene ring system substituted with nitro, sulfonyl chloride, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride typically involves the nitration of 2,3-dihydro-1-benzothiophene followed by sulfonylation and chlorination steps. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide: Similar in having a nitro and sulfonyl group but differs in the core ring structure.

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo functionality but has a different ring system.

Uniqueness

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is unique due to its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S2/c9-18(15,16)8-4-17(13,14)7-3-5(10(11)12)1-2-6(7)8/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOACBMXFQZECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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